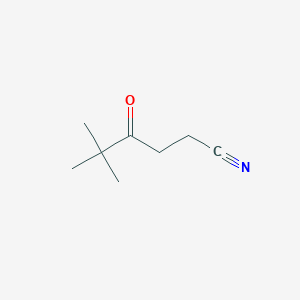

5,5-Dimethyl-4-oxohexanenitrile

Description

Contextual Significance of β-Ketonitriles in Contemporary Chemical Research

β-Ketonitriles are a highly valuable class of compounds in organic chemistry, serving as versatile intermediates for the synthesis of a wide array of chemical structures. acs.org Their utility is highlighted in numerous research protocols that generate compounds such as cyclic hydrocarbons, aromatic compounds, and various heterocyclic and spirocyclic systems. rsc.org These molecules are crucial building blocks for scaffolds found in biologically active products, including chromenes and quinolines. rsc.org

The significance of β-ketonitriles extends to medicinal and pharmaceutical chemistry, where they act as precursors for anti-cancer, anti-inflammatory, antimalarial, and anti-HIV agents. rsc.org The development of new and efficient methodologies for synthesizing these derivatives has been a focus of considerable research effort over the past decade. researchgate.net Modern synthetic strategies often involve cascade, domino, and sequential reactions, demonstrating the adaptability of β-ketonitriles in complex molecular construction. rsc.org Recent advancements have included metal-free, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions to produce β-ketonitriles with congested quaternary carbon centers, expanding the toolkit of radical organocatalysis. organic-chemistry.orgacs.org

Structural Characteristics and Fundamental Reactivity Principles of 5,5-Dimethyl-4-oxohexanenitrile

This compound is a member of the β-ketonitrile family, characterized by a ketone functional group at the β-position relative to a nitrile group. Its structure includes a tert-butyl group adjacent to the carbonyl, which imparts specific steric and electronic properties that influence its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO uni.lu |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | This compound uni.lu |

| SMILES | CC(C)(C)C(=O)CCC#N uni.lu |

| InChI Key | YZKROUJXYHDFMZ-UHFFFAOYSA-N uni.lu |

| CAS Number | 136490-46-5 bldpharm.com |

Data sourced from PubChem and other chemical suppliers. uni.lubldpharm.com

The fundamental reactivity of this compound is dictated by its two primary functional groups: the ketone and the nitrile. The presence of α-hydrogens between these two groups allows for the formation of a stable enolate, a key reactive intermediate in many organic reactions. This enolate can act as a nucleophile in various transformations.

The general reactivity of β-ketonitriles like this compound includes:

Condensation Reactions: They can undergo condensation with aldehydes or ketones to form substituted pyridines. rsc.org

Cyclization Reactions: With reagents like hydrazine, they can be converted into 5-aminopyrazoles, which are important heterocyclic structures. rsc.org

Precursors to other functional groups: The nitrile group can be hydrolyzed to a carboxylic acid (e.g., 5,5-Dimethyl-4-oxohexanoic acid) or reduced to an amine, while the ketone can be reduced to an alcohol, allowing for further functional group interconversion. nih.gov

Overview of Prior Research on Related Oxonitriles and Analogues

Research into oxonitriles provides a valuable framework for understanding the potential applications of this compound. Several structurally related analogues have been investigated for their synthetic utility.

5-Oxohexanenitrile (B84432): This simpler analogue serves as a fundamental building block. nist.govoakwoodchemical.com Its chemistry has been documented, providing a baseline for understanding the reactivity of longer-chain oxonitriles.

4-Methyl-5-oxohexanenitrile: This compound is a close structural relative, differing by a single methyl group. nih.gov Its study offers insights into how substitution along the carbon chain affects the molecule's properties and reactivity.

2,4-Dimethyl-5-oxohexane nitrile: This isomer is a notable product of processes designed to synthesize 5-oxohexane nitriles with high yield and minimal formation of undesired isomers. google.com It is a valuable starting material for producing pharmaceutical intermediates, such as 2,3,5-trimethyl pyridine, which is used in drugs that regulate gastric acid secretion. google.com The synthesis involves reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base. google.com

Table 2: Comparison of this compound and its Analogues

| Compound Name | CAS Number | Molecular Formula | Key Features/Applications |

|---|---|---|---|

| This compound | 136490-46-5 bldpharm.com | C8H13NO uni.lu | Contains a tert-butyl ketone group. |

| 5-Oxohexanenitrile | 10412-98-3 nist.gov | C6H9NO nist.gov | A foundational oxonitrile structure. nist.gov |

| 4-Methyl-5-oxohexanenitrile | 10413-01-1 nih.gov | C7H11NO nih.gov | Isomer with methylation on the carbon backbone. nih.gov |

| 2,4-Dimethyl-5-oxohexane nitrile | Not specified in results | C8H13NO | Intermediate for pharmaceutical synthesis (e.g., 2,3,5-trimethyl pyridine). google.com |

Data sourced from PubChem and Google Patents. uni.lubldpharm.comnist.govnih.govgoogle.com

Scope and Objectives of Academic Inquiry into this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the scope of academic inquiry can be inferred from the broader context of β-ketonitrile research. The primary objectives of such an inquiry would likely include:

Development of Novel Synthetic Methodologies: A key goal would be to establish efficient, high-yield, and stereoselective methods for the synthesis of this compound. This could involve exploring novel catalytic systems, including metal-free approaches, to construct its specific α,α-disubstituted structure. acs.org

Exploration of Reactivity and Synthetic Utility: A thorough investigation would aim to map the reactivity of the compound. This includes its use as a precursor for a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. acs.org The unique steric hindrance provided by the tert-butyl group could lead to novel selectivity in these reactions.

Application in Target-Oriented Synthesis: Research would likely target the use of this compound as a key intermediate in the total synthesis of complex natural products or pharmaceutically active molecules. Its specific substitution pattern could make it an ideal starting material for certain molecular architectures.

Mechanistic Studies: Understanding the mechanisms of reactions involving this compound is crucial. organic-chemistry.org This includes studying the formation and reactivity of its enolate and investigating the influence of the tert-butyl group on reaction pathways and stereochemical outcomes.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-4-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(2,3)7(10)5-4-6-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKROUJXYHDFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5 Dimethyl 4 Oxohexanenitrile and Its Precursors

Direct Synthetic Routes to 5,5-Dimethyl-4-oxohexanenitrile

Direct synthetic routes to this compound primarily focus on the formation of the crucial carbon-carbon bond that establishes the γ-keto-nitrile backbone. The most prominent of these methods is the Michael addition, which involves the conjugate addition of a ketone enolate to an activated alkene like an acrylonitrile (B1666552).

Ketone-α,β-Unsaturated Nitrile Conjugate Addition (Michael Addition) Approaches

The Michael addition, or conjugate addition, is a cornerstone reaction for C-C bond formation. researchgate.netijsdr.org In the context of synthesizing this compound, this reaction involves the addition of the enolate of pinacolone (B1678379) (3,3-dimethyl-2-butanone) to acrylonitrile. wikipedia.org The α,β-unsaturated nature of acrylonitrile renders the β-carbon electrophilic and susceptible to attack by a nucleophile, such as the enolate generated from the ketone. researchgate.netwikipedia.org This reaction is one of the most effective methods for creating the 1,4-keto-nitrile structure. wikipedia.org

The conjugate addition of ketones to acrylonitriles is typically facilitated by a base. The base's role is to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate which then attacks the Michael acceptor (acrylonitrile). researchgate.netijsdr.org For the synthesis of oxohexane nitriles, strong bases are generally employed as catalysts. researchgate.net

A variety of strong bases can be used to catalyze this transformation effectively. Examples include:

Alkali alkanolates

Alkali hydroxides

Tetra-alkyl ammonium (B1175870) hydroxides (e.g., Triton B)

Alkali hydrides

Alkali amides

Among these, tetra-alkyl ammonium hydroxides have been shown to yield very good results. researchgate.net The general mechanism proceeds via the formation of the ketone enolate, its nucleophilic attack on the β-carbon of acrylonitrile, and subsequent protonation to yield the final γ-ketonitrile product. wikipedia.org

| Catalyst Type | Specific Examples | Reference |

|---|---|---|

| Alkali Alkanolates | Sodium methoxide | pearson.com |

| Alkali Hydroxides | Potassium hydroxide | researchgate.net |

| Tetra-alkyl ammonium hydroxides | Triton B | researchgate.net |

| Alkali Hydrides | Sodium hydride | |

| Alkali Amides | Lithium diisopropylamide (LDA) | pearson.com |

When using asymmetrical methyl ketones like pinacolone, a significant challenge arises: the potential for the formation of isomeric products. The addition of the α,β-unsaturated nitrile can occur at either the methyl group or the more substituted α-carbon of the ketone. In the case of pinacolone, addition to the methyl group is desired to form this compound. However, a substantial amount of the undesired isomer can be formed from addition at the methylene (B1212753) group of the enolate, leading to purification difficulties and reduced yields of the target compound. researchgate.net

Research has shown that optimizing reaction conditions can significantly improve the ratio of the desired isomer. researchgate.net One key factor is the molar ratio of the reactants. Utilizing an excess of the ketone relative to the nitrile has been found to produce the highest yields. researchgate.net

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Ketone/Nitrile Molar Ratio | 2:1 to 7:1 | Higher yields | researchgate.net |

| Preferred Ketone/Nitrile Molar Ratio | 3:1 to 5:1 | More preferable for higher yields | researchgate.net |

| Isomer Ratio with Optimized Process | ~10:1 | Significantly reduced formation of undesired isomer | researchgate.net |

| Isomer Ratio with Known Processes | ~2:1 | Substantial formation of undesired isomer | researchgate.net |

By carefully controlling these conditions, the formation of the undesired branched isomer can be largely suppressed, achieving an isomer ratio of approximately 10:1, a significant improvement over the 2:1 ratio seen in less optimized processes. researchgate.net

Alkylation Strategies Involving α-Halomethyl Ketones or Related Electrophiles

An alternative approach to forming the C-C bond in γ-ketonitriles is through alkylation. This strategy involves the reaction of a nucleophilic nitrile precursor with an electrophilic ketone precursor. Specifically, a carbanion alpha to a nitrile group can be reacted with an α-halomethyl ketone.

The general process involves deprotonating the α-position of a nitrile, such as acetonitrile (B52724), using a strong base like sodium hydride or lithium diisopropylamide (LDA) to create a potent nucleophile. This nucleophile can then react with an electrophile, such as 1-chloro-3,3-dimethyl-2-butanone, via an SN2 reaction to form the target this compound. This method provides a different disconnection strategy compared to the Michael addition.

Photochemical Activation Methodologies for C-C Bond Formation

Photochemical methods offer a green and efficient alternative for synthesizing γ-ketonitriles under mild conditions, often utilizing visible light. researchgate.net These reactions typically proceed through the generation of highly reactive intermediates such as radicals. unipv.it

One such strategy is the photocatalytic intermolecular Stetter reaction, where aldehydes and acrylonitrile can be reacted in the presence of a photocatalyst like Cu@g-C3N4 and visible light to produce γ-ketonitriles in high yields. researchgate.net Another approach involves the photolysis of ketones, which can cause a homolytic cleavage of the bond between the carbonyl group and an α-carbon, a process known as a Norrish Type I reaction. libretexts.org This generates radical intermediates that can participate in C-C bond formation. While direct photochemical synthesis of this compound is not widely documented, these general principles represent viable pathways. For example, a photoinduced reaction could potentially be designed involving the radical addition of a t-butyl acyl radical to an acrylonitrile derivative.

Specialized Catalytic Protocols for Synthesis of the Compound

Beyond traditional base catalysis, several specialized catalytic systems have been developed for the synthesis of γ-ketonitriles and related compounds. These methods often provide improved selectivity, efficiency, and sustainability.

| Catalytic Method | Description | Reactants | Reference |

|---|---|---|---|

| Copper-Catalyzed Oxyalkylation | A novel copper-catalyzed decarboxylative oxyalkylation via C(sp³)–H bond functionalization. | Alkynyl carboxylic acids, ketones, and alkylnitriles | acs.org |

| Biocatalysis | Ketoreductase enzymes are used for the stereoselective reduction of prochiral γ-ketonitriles to produce chiral γ-hydroxy nitriles, which are precursors to valuable chiral γ-lactones. | γ-ketonitriles | georgiasouthern.eduthieme-connect.com |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC-catalyzed radical coupling reaction to form β-ketonitriles. | Aldehydes and azobis(isobutyronitrile) (AIBN) | organic-chemistry.org |

| Cobalt Catalysis | A nanostructured cobalt catalyst mediates the reductive alkylation of nitriles with ketones using hydrogen gas. | Nitriles and ketones |

These advanced catalytic methods highlight the ongoing development in the field, aiming for more efficient and selective syntheses of complex molecules like this compound. The biocatalytic routes are particularly noteworthy for their ability to introduce chirality, leading to enantiomerically enriched products. georgiasouthern.eduthieme-connect.com

Synthesis of Structural Analogues and Precursors of this compound

The synthesis of this compound and its precursors is deeply rooted in the chemistry of its structural analogs. By examining the synthetic routes to compounds like 5-oxohexanenitrile (B84432) and 2,4-dimethyl-5-oxohexanenitrile, we can understand the foundational methods applicable to the target molecule.

Preparation of β-Keto Esters and Nitriles as Synthetic Intermediates

β-Ketonitriles and β-keto esters are crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and heterocyclic compounds. acs.orgnih.gov Their synthesis is a well-established field, with numerous methods developed over the decades. thieme-connect.com These compounds serve as versatile building blocks, and the methodologies for their preparation can be broadly applied to the synthesis of precursors for more complex molecules like this compound.

A primary and long-standing method for synthesizing β-ketonitriles is the acylation of nitrile anions with esters. nih.gov This condensation reaction typically involves a strong base to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the ester carbonyl. google.com Various bases have been employed, including sodium methoxide, sodium ethoxide, and sodium amide. nih.gov More contemporary approaches have utilized lithium bases or sodium hydride with varied success. nih.gov A significant challenge in this method is that the β-ketonitrile product is more acidic than the starting nitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion. nih.gov

Recent advancements have focused on developing more efficient and environmentally benign procedures. One such method involves the use of potassium tert-butoxide (KOt-Bu) in ethereal solvents, which facilitates the acylation of acetonitrile with esters and lactones under ambient conditions. nih.gov The addition of a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) has been shown to be necessary to improve reaction rates and reduce the formation of side products. nih.gov

Another innovative, metal-free approach involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN) or its derivatives. acs.orgorganic-chemistry.org This method is particularly effective for creating β-ketonitriles with sterically hindered quaternary carbon centers at the α-position. acs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope with high yields. acs.orgorganic-chemistry.org

The Blaise reaction offers another pathway, converting nitriles into β-keto esters using an organozinc compound derived from an α-halo ester and zinc. youtube.com This reaction is analogous to the Reformatsky reaction. youtube.com Furthermore, zinc-mediated condensation of β-ketonitriles with ethyl bromoacetate (B1195939) can yield 3,5-dioxopentanoates or their corresponding enamines, depending on the workup conditions. rsc.org

Electrochemical methods have also emerged as a powerful tool for synthesizing β-ketonitriles. researchgate.net These techniques, which include the cyanation of aryl methyl ketones under metal- and oxidant-free electrochemical anodic oxidation, offer a green alternative to traditional methods. researchgate.net

| Synthetic Method | Reactants | Catalyst/Base | Key Features | Reference |

| Acylation of Nitrile Anions | Nitrile, Ester/Lactone | KOt-Bu | Mild, environmentally friendly procedure. nih.gov | nih.gov |

| NHC-Catalyzed Radical Coupling | Aldehyde, AIBN derivative | N-Heterocyclic Carbene (NHC) | Metal-free, good for congested quaternary centers. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| Blaise Reaction | Nitrile, α-halo ester, Zinc | - | Forms β-keto esters via an organozinc intermediate. youtube.com | youtube.com |

| Electrochemical Cyanation | Aryl methyl ketone, Cyanide source | - | Metal- and oxidant-free anodic oxidation. researchgate.net | researchgate.net |

| Condensation | Nitrile, Carboxylic ester | Sodium methoxide | A traditional method for preparing β-ketonitriles. google.com | google.com |

Derivatization of Related Hexanenitrile (B147006) Skeletons (e.g., 5-Oxohexanenitrile, 2,4-Dimethyl-5-oxohexanenitrile)

The synthesis of specific hexanenitrile skeletons provides direct insight into the potential pathways for producing this compound.

5-Oxohexanenitrile

Also known as 4-acetylbutyronitrile, 5-oxohexanenitrile is a fundamental structure in this family. nih.govnih.gov It is a six-carbon chain with a ketone at the 5-position and a nitrile at the 1-position. nist.gov Its synthesis and properties are well-documented.

| Property | Value | Reference |

| Molecular Formula | C6H9NO | nih.govnist.gov |

| Molecular Weight | 111.14 g/mol | nih.govnist.gov |

| CAS Number | 10412-98-3 | nih.govnist.gov |

| IUPAC Name | 5-oxohexanenitrile | nih.gov |

| Synonyms | 4-Acetylbutyronitrile, 5-Ketohexanenitrile | nih.govnih.gov |

Analysis of 5-oxohexanenitrile can be performed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

2,4-Dimethyl-5-oxohexanenitrile

This structural analogue is of particular interest as it can be a starting material for pharmaceutical intermediates, such as 2,3,5-trimethyl pyridine. google.com A key synthetic challenge is to control the regioselectivity to minimize the formation of undesired isomers like 2-methyl-5-oxoheptane nitrile, which are difficult to separate. google.com

A patented process describes the synthesis of 2,4-dimethyl-5-oxohexanenitrile with high isomeric purity. google.com The method involves the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base as a catalyst. google.comgoogle.com This approach can achieve a significantly better isomer ratio compared to previously known processes. google.com The resulting 2,4-dimethyl-5-oxohexanenitrile can be subsequently reduced, for example using sodium borohydride, to yield 2,4-dimethyl-5-hydroxyheptanenitrile. prepchem.com

| Property | Value | Reference |

| Molecular Formula | C8H13NO | nih.gov |

| Molecular Weight | 139.19 g/mol | nih.gov |

| CAS Number | 137114-73-9 | nih.gov |

| IUPAC Name | 2,4-dimethyl-5-oxohexanenitrile | nih.gov |

Mechanistic Investigations of Reactions Involving 5,5 Dimethyl 4 Oxohexanenitrile

Detailed Analysis of Michael Addition Pathways to Form the Compound

The formation of 5,5-Dimethyl-4-oxohexanenitrile can be achieved through a Michael addition, a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of an enolate derived from a nitrile with an appropriate α,β-unsaturated ketone.

Role of Base Catalysis in Enolate Formation and Nucleophilic Attack

Base catalysis is crucial in the Michael reaction for the formation of the nucleophilic enolate. wikipedia.org A suitable base is used to deprotonate the α-carbon of the nitrile, creating a resonance-stabilized enolate. masterorganicchemistry.compitt.edu The choice of base is important and can influence the reaction's efficiency and selectivity.

The mechanism proceeds in the following steps:

Enolate Formation : A base removes a proton from the carbon alpha to the nitrile group, forming a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack : The enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in a conjugate addition. wikipedia.orglibretexts.org

Protonation : The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final product. masterorganicchemistry.com

The strength of the base required depends on the acidity of the α-proton of the nitrile. For simple alkyl nitriles, a strong base like lithium diisopropylamide (LDA) might be necessary to generate the enolate irreversibly. nih.gov However, if the α-carbon is further activated by other electron-withdrawing groups, a weaker base such as an alkoxide may be sufficient. libretexts.org

Table 1: Common Bases Used in Michael Additions

| Base | pKa of Conjugate Acid | Typical Use |

| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered base |

| Sodium Ethoxide (NaOEt) | ~16 | Used with more acidic pronucleophiles |

| Potassium tert-Butoxide (KOtBu) | ~18 | Strong, sterically hindered base |

| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Non-nucleophilic organic base |

Transition State Analysis and Energy Landscapes for Stereocontrol

When the Michael addition can lead to the formation of new stereocenters, understanding the transition state is key to predicting and controlling the stereochemical outcome. comporgchem.com For the formation of this compound, if the reactants were chiral or if a chiral catalyst were used, the stereochemistry of the product would be determined by the relative energies of the diastereomeric transition states.

Computational studies and experimental evidence on similar systems have led to several models for predicting the stereochemistry of Michael additions. comporgchem.com These models often consider a closed, metal-bridged transition state when a metal enolate is involved. comporgchem.com The geometry of this transition state is influenced by steric interactions between the substituents on the enolate and the Michael acceptor. comporgchem.comrsc.org

The energy landscape of the reaction will have different pathways leading to different stereoisomers. The product distribution is determined by the difference in the activation energies (ΔΔG‡) of these pathways. A lower activation energy for one transition state will lead to the preferential formation of the corresponding stereoisomer. Factors that can influence the energy landscape include the solvent, temperature, and the nature of the cation associated with the enolate. rsc.org For instance, computational studies on related Michael additions have shown that a bridging metal cation can stabilize the transition state. comporgchem.com

Reaction Mechanisms of Transformations Initiated from the Ketone Moiety

The ketone functional group in this compound is a site of significant reactivity. It can undergo reactions typical of ketones, such as enolization and nucleophilic addition to the carbonyl carbon.

Enolization and Enolate Reactivity in Subsequent Reactions

The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows this compound to form an enol or an enolate under acidic or basic conditions, respectively. utexas.edumasterorganicchemistry.compatsnap.com This process, known as enolization, is a tautomeric equilibrium between the keto and enol forms. masterorganicchemistry.comlibretexts.org

Under basic conditions, a base can abstract an α-proton to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. utexas.edufiveable.me For example, it can undergo alkylation, halogenation, or aldol-type reactions. pitt.edu The regioselectivity of enolate formation (in cases of unsymmetrical ketones) can often be controlled by the reaction conditions. msu.edu

Table 2: Factors Influencing Enolate Reactivity

| Factor | Effect on Reactivity |

| Solvent | Aprotic solvents favor C-alkylation, while protic solvents can lead to O-alkylation. |

| Counterion | Covalent metal-oxygen bonds favor C-alkylation. |

| Temperature | Lower temperatures often favor the kinetic enolate, while higher temperatures favor the thermodynamic enolate. |

| Electrophile | Hard electrophiles may react at the oxygen, while soft electrophiles typically react at the carbon. masterorganicchemistry.com |

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. ksu.edu.samedlifemastery.comfiveable.me This leads to nucleophilic addition reactions, where the π-bond of the carbonyl is broken, and a new bond is formed between the nucleophile and the carbonyl carbon. libretexts.org

The general mechanism involves:

Nucleophilic Attack : The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. fiveable.melibretexts.org

Protonation : The resulting alkoxide ion is then protonated by a suitable acid source to give an alcohol. fiveable.me

A wide range of nucleophiles can participate in these reactions, including organometallic reagents (Grignard and organolithium reagents), hydrides, amines, and cyanide. bham.ac.uk The reactivity of the ketone can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. bham.ac.uk

Mechanistic Aspects of Nitrile Group Reactivity

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo several transformations. The carbon atom of the nitrile group is electrophilic, analogous to a carbonyl carbon. chemistrysteps.comlibretexts.orgopenstax.org

Hydrolysis : Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgopenstax.orgpressbooks.pubchemistrysteps.com

Acid-catalyzed hydrolysis begins with protonation of the nitrogen, which activates the nitrile for nucleophilic attack by water. chemistrysteps.compressbooks.pub The initial product is an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. openstax.orgchemistrysteps.com This is followed by proton transfers to form an amide, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com

Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comopenstax.orgpressbooks.pub The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can reduce nitriles to aldehydes. pressbooks.pub

Reaction with Organometallic Reagents : Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. pressbooks.pub

Table 3: Summary of Nitrile Group Transformations

| Reagent(s) | Product Functional Group |

| H3O+, heat | Carboxylic Acid |

| NaOH, H2O, heat | Carboxylate Salt |

| 1. LiAlH4, 2. H2O | Primary Amine |

| 1. DIBAL-H, 2. H2O | Aldehyde |

| 1. Grignard Reagent (RMgX), 2. H3O+ | Ketone |

Nucleophilic Additions to the Nitrile Carbon

The nitrile group (C≡N) in this compound possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to the formation of a variety of important chemical structures. The general mechanism involves the addition of a nucleophile to the carbon of the nitrile, which breaks the pi bonds of the triple bond and forms a new single bond. The resulting intermediate can then be protonated or undergo further reaction.

A key example of nucleophilic addition is the reaction with Grignard reagents (R-MgX). In this reaction, the carbanion from the Grignard reagent attacks the electrophilic nitrile carbon. This initial addition leads to the formation of an imine anion upon an aqueous workup, which is then hydrolyzed to yield a ketone. This transformation is a valuable method for carbon-carbon bond formation.

Another significant nucleophilic addition is the Thorpe reaction, which involves the self-condensation of nitriles in the presence of a base. The reaction is initiated by the deprotonation of the α-carbon to the nitrile group, forming a carbanion. This carbanion then acts as a nucleophile, attacking the nitrile carbon of another molecule. The intramolecular version of this reaction is known as the Thorpe-Ziegler reaction and is particularly useful for the formation of cyclic compounds from dinitriles. wikipedia.orgchem-station.commdpi.comsemanticscholar.orglscollege.ac.in

The table below summarizes the expected outcomes of common nucleophilic additions to the nitrile carbon of this compound.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Grignard Reagent | CH₃MgBr | Imine anion | 2,2-Dimethyl-3-acetyl-3-methylbutane |

| Hydride | LiAlH₄ | Imine anion | 5,5-Dimethyl-4-oxohexylamine |

| Enolate | Sodium enolate of acetone | β-enaminonitrile | Substituted pyridine derivative |

Hydrolysis and Reduction Pathways of the Nitrile Functionality

The nitrile group of this compound can be converted to other functional groups through hydrolysis and reduction, significantly expanding its synthetic utility.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid.

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a protonated amide after a series of proton transfers. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming an imine anion. Protonation by water gives an imidic acid, which tautomerizes to an amide. The amide then undergoes further base-catalyzed hydrolysis to produce a carboxylate salt, which is protonated in a final acidification step to give the carboxylic acid. libretexts.org

For this compound, hydrolysis would be expected to yield 5,5-Dimethyl-4-oxohexanoic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. A second hydride ion then adds to the imine intermediate, resulting in a dianion which, upon protonation during workup, gives the primary amine. For this compound, this reduction would yield 5,5-Dimethyl-4-oxohexylamine.

The table below outlines the conditions and products for the hydrolysis and reduction of the nitrile functionality.

| Reaction | Reagents | Intermediate | Product |

| Acidic Hydrolysis | H₃O⁺, heat | Amide | 5,5-Dimethyl-4-oxohexanoic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Amide | 5,5-Dimethyl-4-oxohexanoic acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Imine | 5,5-Dimethyl-4-oxohexylamine |

Investigating Isomerization and Side Reaction Pathways during Synthesis

The synthesis of β-ketonitriles like this compound can be accompanied by isomerization and the formation of side products, which can affect the yield and purity of the desired compound.

One common synthetic route to β-ketonitriles is the acylation of a nitrile anion with an ester. For this compound, this would involve the reaction of the anion of acetonitrile (B52724) with an ester of pivalic acid (e.g., methyl pivalate). During this process, several side reactions can occur.

Isomerization: The product, this compound, possesses acidic protons on the carbon α to the nitrile group. Under the basic conditions often employed in the synthesis, deprotonation can occur, leading to the formation of an enolate. This enolate can then be protonated at either the carbon or the oxygen atom, leading to tautomerization between the keto and enol forms.

Side Reactions:

Self-condensation of the starting nitrile: As discussed in the context of the Thorpe reaction, the acetonitrile anion can react with another molecule of acetonitrile, leading to the formation of dimers or oligomers.

Reaction at the carbonyl group: In the synthesis of a related compound, pivaloylacetonitrile, side reactions involving nucleophilic attack at the carbonyl group have been observed. For instance, the cyanide ion can act as a nucleophile and attack the carbonyl carbon, which can lead to the formation of cyanohydrins and potentially oxiranes. tandfonline.com

Polymerization: The formation of polymeric byproducts can also occur, initiated by the deprotonated cyanomethylene group of the product or starting material. tandfonline.com

Thorpe-Ziegler Cyclization: If the molecule contains a second nitrile group, an intramolecular Thorpe-Ziegler reaction could lead to the formation of a cyclic β-ketonitrile. While this compound itself is not a dinitrile, this pathway is relevant in the synthesis of more complex structures. wikipedia.orgchem-station.comsemanticscholar.orglscollege.ac.in

Careful control of reaction conditions, such as temperature, reaction time, and the choice of base and solvent, is crucial to minimize these side reactions and maximize the yield of the desired this compound.

The following table lists potential side products in the synthesis of this compound.

| Side Reaction | Reactants | Side Product |

| Acetonitrile self-condensation | Acetonitrile anion + Acetonitrile | β-iminonitrile |

| Cyanohydrin formation | This compound + CN⁻ | 5-cyano-5-hydroxy-2,2-dimethylhexan-3-one |

| Enol formation | This compound | 5,5-Dimethyl-4-hydroxyhex-3-enenitrile |

Reactivity and Chemical Transformations of 5,5 Dimethyl 4 Oxohexanenitrile

Functional Group Interconversions at the Carbonyl Center

The carbonyl group in 5,5-Dimethyl-4-oxohexanenitrile is a ketone flanked by a sterically demanding tert-butyl group and a methylene (B1212753) group. This structural arrangement dictates the feasibility and outcome of various transformations at this center.

Reductions (e.g., to alcohols, deoxygenation)

The ketone functionality can be reduced to a secondary alcohol, 5,5-Dimethyl-4-hydroxyhexanenitrile , using hydride-based reducing agents. The choice of reagent can influence the selectivity, especially given the presence of the nitrile group, which is also susceptible to reduction.

Alternatively, complete removal of the carbonyl oxygen, known as deoxygenation, can be achieved under more forceful conditions to yield 5,5-Dimethylhexanenitrile .

Table 1: Reduction Reactions of the Carbonyl Group in this compound

| Reaction | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 5,5-Dimethyl-4-hydroxyhexanenitrile | NaBH₄ is generally selective for ketones and aldehydes over nitriles. |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | 6-Amino-2,2-dimethyl-3-hexanol | LiAlH₄ is a powerful reducing agent that will reduce both the ketone and the nitrile group. |

| Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), strong base (e.g., KOH) | 5,5-Dimethylhexanenitrile | Typically requires high temperatures. |

Oxidations and Baeyer-Villiger Rearrangements

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester through treatment with a peroxy acid. wikipedia.org The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl carbon. youtube.com The regioselectivity of this rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.com

For this compound, the two groups are a tert-butyl group (tertiary) and the -CH₂CH₂CN group (primary). Due to the significantly higher migratory aptitude of the tertiary alkyl group, the tert-butyl group is expected to migrate preferentially. adichemistry.com

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

| Substrate | Oxidizing Agent | Predicted Major Product |

|---|

The reaction mechanism involves the initial attack of the peroxy acid on the protonated carbonyl group, forming a Criegee intermediate. wikipedia.org This is followed by the concerted migration of the group with the higher migratory aptitude. wikipedia.org

Condensation Reactions (e.g., aldol, Knoevenagel)

The carbon atom alpha to the carbonyl group (C-3) possesses acidic protons that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

Aldol Condensation: In the presence of a base, this compound can potentially undergo a self-condensation reaction or react with other aldehydes or ketones. However, steric hindrance from the adjacent tert-butyl group might slow this reaction compared to less hindered ketones.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base. While this compound itself would be the ketone component, related condensation reactions of cyclic ketones like 5,5-dimethyl-1,3-cyclohexanedione with aldehydes are well-documented to form xanthenedione derivatives. researchgate.netresearchgate.net

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other nitrogen-containing functionalities or into carboxylic acids. researchgate.net

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. lumenlearning.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orglibretexts.org Subsequent steps lead to the formation of an amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. libretexts.org Protonation by water forms an imidic acid, which tautomerizes to an amide. libretexts.org Vigorous reaction conditions will continue the hydrolysis of the amide to a carboxylate salt. youtube.com

Table 3: Hydrolysis Products of the Nitrile Group

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, heat | 5,5-Dimethyl-4-oxohexanamide | 5,5-Dimethyl-4-oxohexanoic acid |

Reduction to Amines or Imines

The nitrile group can be reduced to a primary amine. This transformation requires a strong reducing agent.

Reduction to Primary Amine: Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of nitriles to primary amines. libretexts.org The reaction involves the nucleophilic attack of hydride ions on the nitrile carbon. libretexts.org In the case of this compound, this would yield 6-Amino-2,2-dimethyl-3-hexanone . As mentioned previously, LiAlH₄ will also reduce the ketone.

Partial Reduction to Imine/Aldehyde: Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of nitriles. libretexts.org The reaction typically forms an imine intermediate, which upon acidic workup, is hydrolyzed to an aldehyde. libretexts.org Applying this to this compound would be expected to yield 5,5-Dimethyl-4,6-dioxohexanal after hydrolysis.

Table 4: Reduction Reactions of the Nitrile Group

| Reagent(s) | Product after Workup | Notes |

|---|---|---|

| 1. LiAlH₄, 2. H₂O | 6-Amino-2,2-dimethyl-3-hexanol | Both nitrile and ketone groups are reduced. |

Cyclization Reactions involving the Nitrile (e.g., for heterocycle formation)

The nitrile functionality of this compound is a key participant in cyclization reactions, serving as an electrophilic site or a precursor to nitrogen-containing heterocycles. The general class of β-ketonitriles is widely recognized for its role as a building block in the synthesis of diverse heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. rsc.org For instance, a common pathway involves the condensation of the β-ketonitrile with aldehydes or ketones, a reaction known as the Hantzsch synthesis, which proceeds through a dihydropyridine intermediate that is subsequently oxidized to the corresponding pyridine. rsc.org

Multicomponent reactions further highlight the utility of the β-ketonitrile scaffold. For example, a three-component tandem strategy involving aroyl acetonitriles, aromatic aldehydes, and imidazolium salts can produce highly substituted dihydrofuran derivatives through a condensation-Michael addition-O-cyclization sequence. rsc.org This demonstrates the capacity of the scaffold to participate in the formation of multiple new bonds (two C-C and one C-O) in a single pot. rsc.org

Electrochemical Reactivity of the Nitrile Functionality

The electrochemical behavior of the nitrile group offers a green and efficient avenue for chemical transformations, often avoiding the need for harsh chemical reagents. While the specific electrochemical profile of this compound is not extensively detailed, the reactivity of the nitrile functional group is well-documented. A primary electrochemical transformation is the reduction of the nitrile to a primary amine. libretexts.org For example, studies on acetonitrile (B52724) have shown its successful electrocatalytic reduction to ethylamine at ambient temperature and pressure, with copper nanoparticles being a particularly effective catalyst. nih.gov This suggests that the nitrile group in this compound could be selectively reduced to form 4-amino-5,5-dimethylhexan-2-one under similar conditions.

Furthermore, electrochemical methods can induce cyclization reactions. researchgate.net The oxidation of primary amines to nitriles is a well-studied electrochemical process, often utilizing nickel-based electrodes like NiOOH. nih.govnanoge.org While this is the reverse reaction, it underscores the electrochemical activity of the nitrogen functionality and its potential to participate in redox-mediated ring-closing processes. The electrochemical oxidation of amines and their attachment to electrode surfaces has also been explored, indicating the potential for surface functionalization. nanoge.org

α-Functionalization and Carbon-Carbon Bond Formations

The carbon skeleton of this compound can be readily elaborated through functionalization at the α-positions, particularly the highly activated methylene group situated between the ketone and nitrile moieties.

Alkylation and Acylation at the α-Position to the Ketone or Nitrile

The protons on the carbon atom adjacent to both the carbonyl and nitrile groups (the C3 position) are significantly acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for straightforward alkylation and acylation at this position.

Modern, environmentally benign methods for α-alkylation often employ a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. liv.ac.uk This process, catalyzed by transition metals such as cobalt, ruthenium, or iridium, allows for the alkylation of nitriles using primary alcohols as the alkylating agents, with water being the only byproduct. liv.ac.ukeie.grorganic-chemistry.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the nucleophilic nitrile, followed by the hydrogenation of the resulting α,β-unsaturated intermediate. eie.grorganic-chemistry.org

Acylation at the α-position can be achieved using reagents like acid chlorides or anhydrides. organicreactions.orglibretexts.org The reaction of the enolate with an acylating agent, such as an N-acylbenzotriazole, provides a direct route to β,δ-diketonitriles. organic-chemistry.org High-yielding acylations of nitrile anions with unactivated esters have also been reported, demonstrating the versatility of this transformation. researchgate.net

| Reaction Type | Reagent/Catalyst | Product Type | Ref. |

| α-Alkylation | Primary Alcohols / Cobalt Catalyst | α-Alkylated β-Ketonitrile | organic-chemistry.org |

| α-Alkylation | Benzyl Alcohols / Copper Catalyst | α-Alkylated β-Ketonitrile | eie.gr |

| Carbonylative α-Arylation | Aryl Halides, CO / Palladium Catalyst | α-Aryl-α-acyl β-Ketonitrile | acsgcipr.org |

| α-Acylation | N-Acylbenzotriazoles | β,δ-Diketonitrile | organic-chemistry.org |

| α-Acylation | Unactivated Esters / Strong Base | β,δ-Diketonitrile | researchgate.net |

Annulation Reactions Utilizing the β-Ketonitrile Scaffold

The bifunctional nature of this compound makes it an excellent substrate for annulation reactions, where a new ring is constructed onto the existing molecular framework. The β-ketonitrile can act as a versatile C4 synthon in various ring-forming strategies.

One such strategy involves the cascade activation of β-ketonitriles and their annulation with sulfoxonium ylides. rsc.org This method is noted for its efficiency, selectivity, and broad substrate scope under redox-neutral conditions. rsc.org Another approach is a metal-free [2+2] cycloaddition/ring expansion sequence with yne-allenone esters, which yields substituted phenanthrene-1-carboxylates. rsc.org

Furthermore, β-ketonitriles can be used in reactions leading to naphthalene derivatives. The C-alkylation with 1,2-bis(halomethyl)benzenes, followed by a rearrangement and aromatization sequence, provides an efficient route to cyano-substituted naphthalenes. rsc.org These reactions showcase the ability of the β-ketonitrile scaffold to serve as a cornerstone in the assembly of complex polycyclic systems.

Heterocyclic Ring Formations Derived from this compound

The β-ketonitrile moiety is a privileged precursor for a vast array of heterocyclic compounds, owing to the strategic placement of reactive sites. researchgate.net Both the ketone and nitrile functionalities can participate in cyclization cascades to generate rings containing one or more heteroatoms.

The synthesis of five-membered heterocycles is well-established. For instance, polysubstituted furans and dihydrofurans can be readily prepared. rsc.org Radical addition of β-ketonitriles to conjugated dienes, using oxidants like Mn(OAc)₃, can produce 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. rsc.org

Nitrogen-containing heterocycles are also readily accessible. The reaction of β-ketonitriles with sulfonylhydrazides, catalyzed by iodine, can yield functionalized pyrazolo[1,5-a]pyrimidines in a highly regioselective manner. rsc.org The versatility of this scaffold extends to the synthesis of more complex fused systems as well. A one-pot, four-component reaction involving a β-ketonitrile, hydrazine hydrate, 2-phthaldehydic acid, and a C-H acid can produce tetracyclic pyrazolo[5′,1′:2,3]pyrimido[6,1-a]isoindol derivatives. rsc.org

The following table summarizes a selection of heterocyclic systems that can be synthesized from β-ketonitrile precursors.

| Heterocycle Class | Reaction Type | Key Reagents | Ref. |

| Pyridines | Condensation (Hantzsch) | Aldehydes/Ketones | rsc.org |

| Dihydrofurans | Tandem Condensation/Cyclization | Aromatic Aldehydes, Imidazolium Salts | rsc.org |

| 4H-Chromenes | Michael Addition/Cyclization | 2-Sulfonyl Methyl Phenols | rsc.org |

| Pyrazolo[1,5-a]pyrimidines | Three-Component Bi-cyclization | Sulfonylhydrazides, Iodine | rsc.org |

| Carbazoles | C-C/C-H Activation | Indolyl Alkynyl Ketones, FeBr₂ | rsc.org |

Computational and Theoretical Studies of 5,5 Dimethyl 4 Oxohexanenitrile Chemistry

Quantum Chemical Calculations of Molecular Structure and Conformation

Currently, there is no published research detailing the molecular structure and conformation of 5,5-Dimethyl-4-oxohexanenitrile using quantum chemical calculations. Such a study would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized geometries, bond lengths, bond angles, and dihedral angles. This foundational data is crucial for understanding the molecule's fundamental structure and stability.

Table 1: Hypothetical Data Table of Calculated Molecular Properties of this compound

| Parameter | Calculated Value | Method/Basis Set |

| Bond Length (C=O) | Data not available | Data not available |

| Bond Length (C≡N) | Data not available | Data not available |

| Bond Angle (C-CO-C) | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

| Ground State Energy | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Theoretical Investigations of Reaction Pathways and Transition States

A computational investigation into the reaction pathways involving this compound would provide valuable insights into its reactivity and potential synthetic applications. This would involve mapping potential energy surfaces to identify transition states and calculate activation energies for various hypothetical reactions. However, no such theoretical studies have been found in the existing literature.

Predicting Spectroscopic Properties and Reactivity Trends

Computational methods are instrumental in predicting spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the experimental identification and characterization of the compound. Furthermore, calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can help in predicting reactivity trends. At present, no such predictive data for this compound has been published.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of this compound, revealing how the molecule behaves over time and in different environments. This would be particularly useful for understanding its flexibility and intermolecular interactions. Regrettably, no MD simulation studies specifically targeting this compound are available in the scientific literature.

In Silico Design of Novel Synthetic Strategies for the Compound

The field of computer-assisted synthesis design allows for the in silico exploration of novel synthetic routes. While some literature mentions the synthesis of related compounds, there is no evidence of a dedicated computational study to design and optimize synthetic pathways specifically for this compound. Such a study would involve retrosynthetic analysis software and quantum chemical calculations to evaluate the feasibility and efficiency of potential reactions.

Analytical Methodologies for Research on 5,5 Dimethyl 4 Oxohexanenitrile

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Spectroscopic techniques are fundamental to the molecular-level investigation of 5,5-Dimethyl-4-oxohexanenitrile, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the distinct chemical environments of the protons lead to characteristic signals. The nine protons of the tert-butyl group are expected to appear as a sharp singlet, being chemically equivalent. The protons on the ethyl chain adjacent to the ketone and nitrile functionalities will present as two distinct multiplets, likely triplets, due to spin-spin coupling with each other. The integration of these signals would correspond to a 9:2:2 ratio, confirming the proton count in each unique environment.

¹³C NMR spectroscopy complements the proton data by detecting the carbon atoms. The spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon of the ketone, the two methylene (B1212753) carbons of the ethyl chain, and the carbon of the nitrile group. The chemical shifts of the carbonyl and nitrile carbons are particularly diagnostic, appearing in their characteristic downfield regions.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~1.1 | (CH₃)₃C- (singlet, 9H) |

| ~2.5 | -CH₂-C≡N (triplet, 2H) |

| ~2.8 | -C(=O)-CH₂- (triplet, 2H) |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. With a molecular formula of C₈H₁₃NO, the compound has a monoisotopic mass of approximately 139.0997 Da. sielc.com

High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental composition. In a typical mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) would be observed. Further fragmentation would likely involve the cleavage of the bond between the carbonyl group and the tert-butyl group, leading to a stable tert-butyl cation, which would be a characteristic and often abundant fragment ion. Other fragmentations, such as the loss of the nitrile group or cleavage along the ethyl chain, can also provide corroborating structural evidence.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule, such as [M+H]⁺ or [M+Na]⁺, providing another layer of analytical confirmation. sielc.com

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.10700 | 131.9 |

| [M+Na]⁺ | 162.08894 | 140.7 |

| [M-H]⁻ | 138.09244 | 133.0 |

| [M+NH₄]⁺ | 157.13354 | 151.8 |

| [M+K]⁺ | 178.06288 | 140.5 |

| [M]⁺ | 139.09917 | 128.5 |

Data sourced from PubChemLite. sielc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

The most indicative peaks in the IR spectrum of this compound would be the strong, sharp absorption band characteristic of the nitrile group (C≡N stretch), typically appearing in the range of 2260-2240 cm⁻¹. Additionally, a strong absorption corresponding to the carbonyl group (C=O stretch) of the ketone would be prominent, generally found between 1725-1705 cm⁻¹. The presence of C-H bonds in the alkyl portions of the molecule would be confirmed by stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling both the assessment of its purity and the purification of the compound for further use.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of a sample of this compound. Due to its expected volatility, GC is a particularly suitable method. When a sample is injected into a GC instrument, it is vaporized and carried by an inert gas through a column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase, resulting in distinct peaks on a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

HPLC can also be used, particularly for monitoring reactions in the liquid phase. In this technique, the sample is dissolved in a solvent and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the sample components between the mobile and stationary phases. A detector, often a UV-Vis spectrophotometer, records the elution of each component. This allows for the real-time tracking of the consumption of reactants and the formation of the product.

Column Chromatography for Purification in Synthetic Research

For the purification of this compound on a preparative scale in a research setting, column chromatography is the most common method. This technique operates on the same principles as HPLC but on a larger scale. A glass column is packed with a stationary phase, typically silica (B1680970) gel or alumina. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column.

The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Since this compound possesses two polar functional groups, its polarity can be modulated by the choice of eluent. By systematically collecting fractions of the eluent as it exits the column and analyzing them (often by thin-layer chromatography), the fractions containing the pure compound can be isolated and combined. This process is crucial for obtaining a high-purity sample for subsequent reactions or detailed characterization.

Applications of 5,5 Dimethyl 4 Oxohexanenitrile As a Building Block in Complex Molecule Synthesis

Strategic Utility in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The bifunctional nature of 5,5-dimethyl-4-oxohexanenitrile makes it a strategic component in this type of analysis. The presence of both a ketone and a nitrile group allows for multiple disconnection approaches.

The primary disconnections for this compound would logically occur at the C-C bonds adjacent to the carbonyl group or via transformations of the nitrile functionality. For instance, the bond between C4 and C5 could be disconnected, suggesting a synthesis from a pivaloyl-containing synthon and a three-carbon nitrile-containing fragment. Alternatively, the bond between C3 and C4 could be broken, pointing to a Michael addition type reaction between a nucleophile and an α,β-unsaturated ketone.

The nitrile group can be retrosynthetically traced back to a primary amide, a carboxylic acid, or an aldehyde, offering further flexibility in the design of a synthetic route. The ketone, on the other hand, can be derived from the oxidation of a secondary alcohol. This array of potential disconnections enhances the strategic options available to a synthetic chemist when designing a pathway to a complex target molecule that incorporates the this compound framework.

Precursor to Diversified Carbon Skeletons and Polyfunctional Molecules

The dual reactivity of this compound allows it to serve as a precursor to a wide range of carbon skeletons and molecules with multiple functional groups. The ketone and nitrile moieties can be reacted either selectively or in tandem to generate diverse molecular architectures.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The ketone function can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard or Wittig reagents to extend the carbon chain.

A particularly notable transformation is the intramolecular cyclization of keto-nitriles to form heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. For example, under specific reaction conditions, this compound could potentially be cyclized to form substituted pyridines or other nitrogen-containing heterocycles. While specific studies on this compound are limited, the general reactivity of keto-nitriles is well-established. For instance, a copper-catalyzed cyclization of ketones with nitriles has been shown to be an economical method for synthesizing diversely functionalized pyrimidines. google.comresearchgate.netresearchgate.net This suggests that this compound could be a valuable substrate for generating novel heterocyclic structures.

The following table illustrates the potential for creating diverse functionalities from this compound:

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Molecular Class |

| Nitrile | H₃O⁺, heat | Carboxylic Acid | Carboxylic Acids |

| Nitrile | LiAlH₄ or H₂/catalyst | Primary Amine | Amines |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol | Alcohols |

| Ketone and Nitrile | H₂/catalyst, acid | Cyclic Amine | Piperidines |

| Ketone and Nitrile | Base or Acid catalyst | Heterocycle (e.g., Pyridine) | Pyridines |

Role in the Construction of Advanced Synthetic Intermediates

While not typically a final product itself, this compound is a valuable intermediate in the synthesis of more complex molecules. Its ability to introduce a gem-dimethyl group adjacent to a carbonyl, along with a latent reactive handle in the form of the nitrile, makes it a useful building block for advanced synthetic intermediates.

A pertinent example can be found in a patented process for the preparation of 5-oxohexane nitriles, which are described as starting materials for pharmaceutical and agrochemical intermediates. google.com The patent details the synthesis of 2,4-dimethyl-5-oxohexane nitrile and its subsequent conversion to 2,3,5-trimethyl pyridine, a key intermediate for pharmaceutical preparations. google.com Although this example features a different isomer, it highlights the industrial relevance of the oxohexanenitrile scaffold in constructing valuable intermediates.

The general synthetic utility of this class of compounds is further demonstrated by their use in creating substituted pyridines, which are important precursors for various commercial products. The synthesis of these pyridines often starts from materials that are difficult to obtain, making the route from oxohexanenitriles an attractive alternative. google.com

Development of Novel Synthetic Sequences and Methodologies

The unique structure of this compound makes it an interesting substrate for the development of new synthetic methods. The steric hindrance around the ketone, provided by the adjacent tert-butyl group, can lead to unusual reactivity and selectivity in chemical transformations.

Recent advancements in synthetic methodology, such as the copper-catalyzed cyclization of ketones and nitriles to form pyrimidines, offer new avenues for the application of this compound. google.comresearchgate.netresearchgate.net This method is noted for its broad substrate scope and tolerance of various functional groups, suggesting that this compound could be a viable candidate for synthesizing novel, sterically hindered pyrimidine (B1678525) derivatives.

The development of such methodologies is crucial for expanding the toolbox of synthetic chemists, and the use of readily available, yet structurally unique, building blocks like this compound is a key aspect of this progress.

Below is a table summarizing potential novel reactions with this compound, based on modern synthetic methods applied to similar structures.

| Reaction Type | Catalyst/Reagents | Potential Product | Significance |

| Asymmetric Reduction | Chiral Borane Reagent | Chiral Secondary Alcohol | Access to enantiopure building blocks |

| Catalytic Cyclization | Transition Metal Catalyst | Substituted Heterocycles | Efficient synthesis of complex ring systems |

| C-H Activation | Palladium or Rhodium Catalyst | Functionalized Carbon Skeleton | Direct and atom-economical functionalization |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 5,5-Dimethyl-4-oxohexanenitrile

Currently, dedicated academic studies focusing solely on this compound are not widely available in published literature. Its existence is documented in chemical databases, which provide basic molecular and structural information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H13NO | PubChem uni.lu |

| Molecular Weight | 139.19 g/mol | PubChem uni.lu |

| IUPAC Name | This compound | PubChem uni.lu |

| CAS Number | 136490-46-5 | BLD Pharm lookchem.com |

The primary academic context for this compound arises from its classification as a γ-ketonitrile. Research on similar structures, such as 5-oxohexanenitrile (B84432) and its isomers like 2,4-dimethyl-5-oxohexanenitrile, provides a foundational understanding of its potential reactivity and applications. nist.govnih.govnih.gov For instance, a patent describes the synthesis of 5-oxohexane nitriles, including the novel substance 2,4-dimethyl-5-oxohexane nitrile, highlighting their utility as intermediates in the preparation of substituted pyridines. This suggests that this compound could similarly serve as a valuable building block in organic synthesis.

Unexplored Reactivity Patterns and Synthetic Opportunities

The dual functionality of this compound presents a rich field for exploring novel reactivity and synthetic strategies. The ketone and nitrile groups can be targeted individually or in concert to generate a diverse array of molecular architectures.

Unexplored areas include:

Intramolecular Cyclizations: The 1,4-relationship between the ketone and nitrile moieties makes it a prime candidate for intramolecular reactions. Exploration of base- or acid-catalyzed cyclizations could lead to the formation of various heterocyclic systems, such as substituted pyridines or pyrrolidines, which are common motifs in pharmaceuticals and agrochemicals.

Selective Reductions: The selective reduction of either the ketone to a secondary alcohol or the nitrile to a primary amine would yield valuable bifunctional intermediates. Developing chemoselective reduction protocols is a significant synthetic challenge and a key area for future investigation.

Reactions of the α-Protons: The protons alpha to the ketone and nitrile groups offer sites for enolate formation and subsequent alkylation, acylation, or condensation reactions. Investigating the regioselectivity of these reactions could unlock pathways to more complex molecular structures.

Multicomponent Reactions: The potential of this compound as a substrate in multicomponent reactions remains untapped. Such reactions could provide rapid access to complex molecules from simple starting materials in a single step.

Potential for Flow Chemistry and Process Intensification Studies

The application of continuous flow chemistry and process intensification to the synthesis and transformation of this compound is a promising avenue for future research. chim.ityoutube.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. illinois.eduresearchgate.net

Research in this area could focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a safer, more sustainable manufacturing process. lookchem.comrsc.org

In-line Functionalization: Flow reactors could be employed for the sequential functionalization of the molecule, where the product of one reaction is directly fed into the next reaction zone without the need for isolation and purification of intermediates.

Hazardous Chemistry in Flow: The use of hazardous reagents, which might be required for certain transformations of the nitrile or ketone group, can be handled more safely in the small, controlled environment of a flow reactor.

Emerging Avenues in Catalytic and Stereoselective Synthesis of the Compound

The development of catalytic and stereoselective methods for the synthesis and transformation of this compound is a frontier with significant potential. The presence of a prochiral center at the C4 position (the ketone carbon) opens the door for asymmetric synthesis.

Future research could explore:

Asymmetric Reduction of the Ketone: The development of chiral catalysts for the stereoselective reduction of the ketone to a specific enantiomer of the corresponding secondary alcohol would be a valuable addition to the synthetic chemist's toolbox.

Catalytic C-H Functionalization: The application of modern catalytic methods for the direct functionalization of C-H bonds could provide novel and efficient routes to derivatives of this compound.

Enantioselective Alkylation: The use of chiral phase-transfer catalysts or chiral auxiliaries for the enantioselective alkylation of the enolate derived from the ketone would allow for the creation of new stereocenters with high levels of control. While research exists on the stereoselective synthesis of other dimethyl-substituted cyclic compounds, applying these principles to this specific acyclic ketonitrile is a key area for future work. rsc.org

Outlook for Theoretical and Computational Advances in Understanding its Chemistry

Theoretical and computational chemistry offer powerful tools to investigate the structure, properties, and reactivity of this compound at a molecular level. nih.govnih.govnih.gov Density Functional Theory (DFT) calculations, for instance, can provide insights that complement and guide experimental studies. acs.orgresearchgate.net

Future computational work could focus on:

Conformational Analysis: A thorough computational analysis of the conformational landscape of this compound could help to understand its reactivity and interactions with other molecules.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as intramolecular cyclizations or catalytic transformations, and to predict the most favorable reaction pathways.

Spectroscopic Predictions: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of the compound and its reaction products. core.ac.uk

Prediction of Physicochemical Properties: Computational methods can be employed to predict various physicochemical properties, which can be valuable for designing applications in materials science or medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,5-dimethyl-4-oxohexanenitrile, and how can purity be validated?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions involving ketone precursors and nitrile-containing reagents. For example, tert-butyl groups or cyclohexane derivatives may serve as intermediates in multi-step syntheses . Purity validation typically employs High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with thresholds >95% as a benchmark .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the ketone and nitrile functional groups, while Infrared (IR) spectroscopy identifies characteristic stretches (e.g., C≡N at ~2240 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation .

Q. How does the nitrile group in this compound influence its reactivity?

- Methodology : The nitrile group participates in nucleophilic additions (e.g., hydrolysis to amides or reduction to amines) and cyclization reactions. Reactivity can be modulated by steric effects from the dimethyl and ketone groups, as seen in analogous nitrile derivatives .

Q. What storage conditions are recommended for this compound to ensure stability?

- Methodology : Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability tests under accelerated degradation conditions (e.g., elevated temperature/humidity) are advised to establish shelf-life parameters .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound?

- Methodology : Quantum Chemical Calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models predict solubility, partition coefficients (LogP), and reactivity. Neural networks trained on datasets like CC-DPS enable property optimization for drug design .

Q. What experimental strategies resolve contradictions in biological activity data for derivatives of this compound?